molecular formula C7H9Br2N B2921489 4-(Bromomethyl)benzenamine hydrobromide CAS No. 102771-08-4

4-(Bromomethyl)benzenamine hydrobromide

Cat. No.: B2921489
CAS No.: 102771-08-4
M. Wt: 266.964
InChI Key: DBAZZGZGCITUQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Bromomethyl)benzenamine hydrobromide is a chemical compound with the molecular formula C8H11Br2N. It is a white crystalline solid that is soluble in water and ethanol. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Bromomethyl)benzenamine hydrobromide can be synthesized through a multi-step process:

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)benzenamine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzenamines.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of methylbenzenamine.

Scientific Research Applications

4-(Bromomethyl)benzenamine hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)benzenamine hydrobromide involves its ability to act as an alkylating agent. The bromomethyl group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This property makes it useful in studying enzyme mechanisms and protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)benzenamine hydrobromide is unique due to its dual functional groups (bromomethyl and amine), which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and research .

Properties

IUPAC Name

4-(bromomethyl)aniline;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN.BrH/c8-5-6-1-3-7(9)4-2-6;/h1-4H,5,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAZZGZGCITUQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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